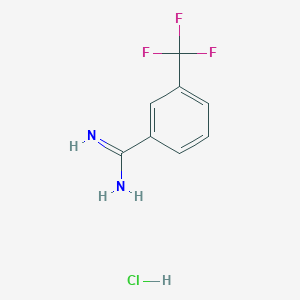

3-Trifluoromethylbenzamidine hydrochloride

描述

3-Trifluoromethylbenzamidine hydrochloride (CAS 62980-03-4) is a benzamidine derivative with a trifluoromethyl (-CF₃) group at the meta position of the benzene ring. Its molecular formula is C₈H₈ClF₃N₂, with a molecular weight of 224.61 g/mol . The compound is commonly used in organic synthesis, particularly as a precursor for heterocyclic compounds such as imidazoles . It requires storage under inert gas (nitrogen/argon) at 2–8°C due to its sensitivity to moisture and thermal degradation, and it is classified as an irritant .

属性

IUPAC Name |

3-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQLKZLTWPEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369638 | |

| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62980-03-4 | |

| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

3-Trifluoromethylbenzamidine hydrochloride can be synthesized through multiple methods. One common method involves the reaction of benzamidine with trifluoromethyl chloride, followed by the reaction with hydrochloric acid to form the hydrochloride salt . Another method involves the use of lithium hexamethyldisilazane in tetrahydrofuran and toluene under an inert atmosphere . The reaction conditions typically include room temperature and careful control of pH levels during the process .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves large-scale reactions with stringent safety measures to avoid exposure to the compound’s dust and vapors . The process generally includes the use of specialized equipment to handle the flammable and potentially irritating nature of the compound.

化学反应分析

Types of Reactions

3-Trifluoromethylbenzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction could produce simpler amine derivatives.

科学研究应用

Pharmaceutical Development

Key Uses:

- Enzyme Inhibition: 3-Trifluoromethylbenzamidine hydrochloride is primarily utilized as an intermediate in the synthesis of potent enzyme inhibitors. These inhibitors can target specific enzymes involved in disease processes, leading to potential therapeutic applications for conditions such as cancer and cardiovascular diseases .

- Anticoagulant Therapies: Research has demonstrated that this compound effectively inhibits thrombin activity, indicating its potential use in anticoagulant therapies.

Case Study: Inhibition of Thrombin Activity

A study highlighted the compound's ability to inhibit thrombin, a key enzyme in the coagulation cascade. This inhibition could pave the way for new anticoagulant drugs that are more effective and have fewer side effects than current options.

Biochemical Research

Key Uses:

- Protein Interaction Studies: This compound is employed in research aimed at understanding protein interactions and enzyme activity. Such studies are crucial for elucidating biological mechanisms and developing targeted therapies .

- Metabolic Pathway Exploration: By investigating how this compound interacts with various metabolic pathways, researchers can gain insights into its pharmacological profile and potential therapeutic uses.

Agricultural Chemistry

Key Uses:

- Agrochemical Formulation: The compound can enhance the efficacy of pesticides and herbicides due to its unique chemical properties. This application is vital for developing more effective agricultural products that can improve crop yields while minimizing environmental impact .

Material Science

Key Uses:

- Advanced Materials Development: this compound's stability and reactivity make it suitable for creating innovative materials. Its applications include coatings and composites that require specific chemical properties .

Diagnostic Tools

Key Uses:

- Diagnostic Agent Development: The compound is being explored for use in diagnostic tests, improving their sensitivity and specificity. This application is particularly relevant in medical laboratories where accurate diagnostics are critical .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Enzyme inhibitors, anticoagulants | Effective thrombin inhibition |

| Biochemical Research | Protein interactions, metabolic pathway exploration | Insights into biological mechanisms |

| Agricultural Chemistry | Pesticide/herbicide formulation | Enhanced efficacy of agrochemicals |

| Material Science | Advanced materials development | Innovative coatings and composites |

| Diagnostic Tools | Development of diagnostic agents | Improved test sensitivity and specificity |

作用机制

The mechanism of action of 3-Trifluoromethylbenzamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

The primary analogs of 3-trifluoromethylbenzamidine hydrochloride are positional isomers differing in the -CF₃ substituent’s location (ortho, meta, or para) and related benzamidine derivatives. Key compounds include:

Positional Isomers

Key Differences :

- Synthetic Utility : The meta-substituted derivative (3-CF₃) is preferred in imidazole synthesis due to steric and electronic effects favoring cyclization . Para-substituted analogs (4-CF₃) are used in biochemical assays but show lower reactivity in heterocyclic formation .

- Stability : The para isomer (4-CF₃) is more stable at room temperature, whereas the meta isomer requires refrigeration .

生物活性

3-Trifluoromethylbenzamidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a benzamidine structure. The chemical formula is C₇H₆ClF₃N₂, and its molecular weight is 202.59 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

The primary biological activity of this compound lies in its ability to inhibit specific enzymes. It has been shown to interact with serine proteases, which are critical in various physiological processes, including blood coagulation and immune responses. The inhibition of these enzymes can lead to significant biological effects, such as:

- Antimicrobial Activity : Inhibition of bacterial serine proteases can disrupt bacterial growth and virulence.

- Antitumor Activity : By targeting proteases involved in cancer progression, this compound may exhibit potential antitumor effects.

Enzyme Inhibition Studies

A study published in PubChem indicates that this compound exhibits notable enzyme inhibition properties. It has been tested against various serine proteases, demonstrating a significant inhibitory effect with IC50 values indicating potency in the low micromolar range .

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. Its efficacy against resistant strains of bacteria has been documented, making it a candidate for further exploration in the context of rising antibiotic resistance. For instance, studies have shown that it can effectively inhibit strains such as Staphylococcus aureus .

Case Studies

Case Study 1: Inhibition of Bacterial Growth

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an alternative to traditional antibiotics .

Case Study 2: Antitumor Efficacy

Another study investigated the antiproliferative effects of this compound on cancer cell lines. The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability in both Hela (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values of approximately 30 µM and 25 µM, respectively .

Data Summary

常见问题

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M phosphate buffer-methanol (70:30) at 1 mL/min flow rate. UV detection at 207 nm ensures sensitivity. Validate linearity (e.g., 1.09–10.90 µg/mL, R² > 0.999) and recovery rates (98–101%) . Confirm structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow acute toxicity protocols (H301/H330) by using PPE (gloves, lab coat, goggles), working in a fume hood, and avoiding inhalation or skin contact. Store at 4°C in airtight containers. Dispose of waste via approved hazardous waste channels .

Q. What are the solubility and stability profiles of this compound under various conditions?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, acetonitrile). For stability, prepare stock solutions in aliquots to avoid repeated freeze-thaw cycles. Store lyophilized powder at -20°C for long-term stability .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in bioactivity data for this compound across different studies?

- Methodological Answer : Cross-validate assay conditions (e.g., cell line viability, incubation time, and solvent controls). Ensure batch-to-batch consistency via HPLC purity checks (>98%). Compare data using standardized positive controls (e.g., known enzyme inhibitors) and statistical tools (e.g., ANOVA for inter-study variability) .

Q. How can researchers develop a robust HPLC method for quantifying this compound in complex matrices?

- Methodological Answer : Optimize column selection (e.g., Kromasil C18 for polar compounds) and mobile phase pH (e.g., phosphate buffer at pH 3.0–5.0). Validate using spike-and-recovery experiments in biological fluids (e.g., plasma) with sensitivity down to 0.1 µg/mL. Include internal standards (e.g deuterated analogs) to correct matrix effects .

Q. What synthetic routes can be explored to improve the yield of this compound while minimizing byproducts?

- Methodological Answer : Test microwave-assisted synthesis to reduce reaction time. Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to trifluoromethyl precursor) and employ scavenger resins to trap unreacted reagents .

Q. How to design experiments to elucidate the mechanism of action of this compound in enzymatic assays?

- Methodological Answer : Conduct kinetic studies (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Use site-directed mutagenesis to identify binding residues. Pair with molecular docking simulations (e.g., AutoDock Vina) to map interactions with active sites .

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

Q. How to address regulatory challenges when documenting the synthesis and handling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。